3-amino-N-(4-ethyl-phenyl)-benzamide
Description
3-Amino-N-(4-ethyl-phenyl)-benzamide is a substituted benzamide derivative characterized by a benzamide core with an amino group at the 3-position and a 4-ethyl-phenyl substituent on the amide nitrogen. This compound belongs to a broader class of benzamides, which are widely studied for their pharmacological and material science applications.
Properties
Molecular Formula |
C15H16N2O |
|---|---|
Molecular Weight |
240.30 g/mol |
IUPAC Name |
3-amino-N-(4-ethylphenyl)benzamide |
InChI |
InChI=1S/C15H16N2O/c1-2-11-6-8-14(9-7-11)17-15(18)12-4-3-5-13(16)10-12/h3-10H,2,16H2,1H3,(H,17,18) |
InChI Key |
ZUWORONHNWRHKL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs and Binding Affinities
Table 1: Comparison of Key Benzamide Derivatives
- L595 : A structurally complex benzamide ligand with high binding affinity (ΔGbinding = -54.2638 kcal/mol) and low RMSD (1.5134), suggesting strong target interaction .
- CI-994: A clinical-stage HDAC inhibitor with demonstrated hyperacetylation of histone H3 at low micromolar concentrations. Its 2-amino-phenyl group is critical for HDAC binding .
- 3-Amino-N-(3-methoxyphenyl)-benzamide: Synthesized via nitro group reduction and amide coupling, this analog shows anticancer activity in vitro, though specific targets are uncharacterized .
Pharmacological Activities
- Anticancer Potential: Benzamides like CI-994 and 3-amino-N-(3-methoxyphenyl)-benzamide exhibit cytostatic effects via HDAC inhibition or undefined mechanisms.
- Antipsychotic Activity: Derivatives such as 1192U90 target dopamine D2 and serotonin receptors with nanomolar affinity. Substituents on the phenyl ring (e.g., ethyl vs. piperazinyl) dictate receptor selectivity and side-effect profiles .
Physicochemical Properties
- Lipophilicity: The 4-ethyl group increases logP compared to methoxy (e.g., 3-amino-N-(3-methoxyphenyl)-benzamide) or halogenated analogs (e.g., 3-chloro-N-(4-ethyl-phenyl)-benzamide in ). This could enhance tissue distribution but reduce aqueous solubility .
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